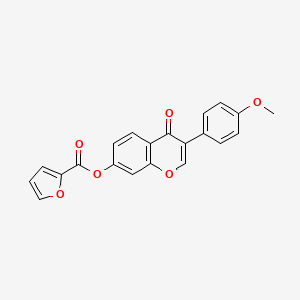

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core, a methoxyphenyl group, and a furan-2-carboxylate moiety. Chromone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-hydroxycoumarin, and furan-2-carboxylic acid.

Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form 3-(4-methoxyphenyl)-4H-chromen-4-one.

Esterification: The chromone derivative is then esterified with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction of the chromone core can yield dihydrochromone derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromone derivatives.

Substitution: Various substituted chromone derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its anti-inflammatory and antioxidant properties. It is often used in studies aimed at understanding the mechanisms of these activities and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential anticancer properties. The chromone core is known to interact with various biological targets, making it a valuable scaffold for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mécanisme D'action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets. The chromone core can inhibit enzymes involved in inflammatory pathways, while the methoxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. The furan-2-carboxylate moiety may enhance the compound’s binding affinity to specific proteins, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but with a benzoate group instead of a furan-2-carboxylate group.

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of a furan-2-carboxylate group.

Uniqueness

The presence of the furan-2-carboxylate moiety in 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate distinguishes it from other similar compounds. This moiety can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for further research and development.

Activité Biologique

Overview

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate, a synthetic organic compound, is part of the chromen-4-one derivative class. This compound is characterized by a chromone core, a methoxyphenyl group, and a furan-2-carboxylate moiety. Chromone derivatives are known for their diverse biological activities, including anti-inflammatory , antioxidant , and anticancer properties .

Target of Action

The biological activity of this compound primarily involves its interaction with specific proteins or enzymes in the body. These targets are integral to various biological processes, and the compound can bind to these targets, altering their function.

Mode of Action

The compound interacts with its targets through binding at specific sites, which can inhibit their function or alter their conformation. This interaction can influence various biochemical pathways, potentially inhibiting harmful pathways or activating beneficial ones.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects contribute to its potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

- Antioxidant Assays : In studies assessing the antioxidant potential, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

- Anti-inflammatory Studies : Inhibition assays revealed that the compound significantly reduced COX-2 expression levels in human cell lines, suggesting its utility in managing inflammatory conditions.

- Cytotoxicity Tests : The compound exhibited cytotoxic effects on MCF-7 cells with an IC50 value indicative of moderate potency. Further molecular docking studies provided insights into its binding affinity with key proteins involved in cancer progression .

Data Table

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)17-12-26-19-11-15(8-9-16(19)20(17)22)27-21(23)18-3-2-10-25-18/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCXDABGEMKQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.